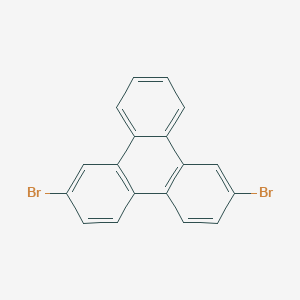

2,7-Dibromotriphenylene

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. tandfonline.comaloki.hu Their unique electronic and optical properties, stemming from their extended π-conjugated systems, have positioned them as crucial components in the field of advanced materials science. rsc.org These properties, including high charge carrier mobility, strong light absorption, and emission, make PAHs highly suitable for applications in organic electronics. rsc.orgacs.org The introduction of heteroatoms into the PAH framework can further fine-tune their electronic and structural characteristics, leading to new functionalities. rsc.org

PAHs are categorized as either "light" or "heavy" based on the number of aromatic rings they contain, with those having more than four rings being classified as heavy PAHs. tandfonline.com Heavy PAHs are noted for their increased stability and toxicity compared to their lighter counterparts. tandfonline.com The arrangement of the benzene (B151609) rings within PAHs can vary, leading to a wide diversity in their physical, chemical, and toxicological properties. tandfonline.com

Significance of the Triphenylene (B110318) Core in Organic Electronics and Optoelectronics

The triphenylene core, a specific type of PAH, is a highly studied and versatile scaffold in the development of advanced materials, particularly for organic electronics and optoelectronics. uea.ac.ukethz.ch Triphenylene-based materials have garnered significant attention due to their inherent optoelectronic properties, which arise from the aromatic core. ethz.chresearchgate.net These properties include a long excited-state lifetime, absorption in the visible range, and efficient energy and hole transport capabilities. researchgate.net

The planar structure of the triphenylene core facilitates strong π-π stacking interactions, which are crucial for efficient charge transport. researchgate.net This tendency to form organized columnar structures is a key feature of triphenylene derivatives, making them excellent candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netpsu.edu The ability to functionalize the triphenylene core at various positions allows for the tuning of its electronic properties and the enhancement of its performance in electronic devices. researchgate.net

Rationalizing the Importance of Bromine Functionalization at the 2,7-Positions of Triphenylene

The strategic placement of bromine atoms at the 2,7-positions of the triphenylene core is a critical step in the synthesis of more complex and functional molecules. Bromine atoms act as versatile synthetic handles, enabling a wide range of cross-coupling reactions to introduce new functional groups. This functionalization is key to tailoring the electronic and self-assembly properties of triphenylene-based materials for specific applications.

The 2,7-disubstitution pattern maintains the C2h symmetry of the triphenylene core, which can influence the packing and electronic coupling between molecules in the solid state. This specific functionalization allows for the extension of the π-conjugated system in a linear fashion, which is desirable for creating materials with anisotropic charge transport properties. These tailored materials are essential for the development of high-performance organic electronic devices.

Historical Context of Related Dibrominated Aromatic Systems in Chemical Synthesis

The use of dibrominated aromatic compounds as precursors in chemical synthesis has a long and established history. The bromine atoms serve as reactive sites for various transformations, most notably palladium-catalyzed cross-coupling reactions. The development of reactions like the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination has revolutionized the synthesis of complex organic molecules. wikipedia.orgrug.nlwikipedia.org

Initially, the coupling of aryl halides with other organic fragments often required harsh reaction conditions. However, the introduction of palladium catalysts, along with the development of specialized ligands, has made these reactions highly efficient and versatile, allowing them to be carried out under mild conditions with a broad range of substrates. rug.nlwikipedia.orgnih.gov This has enabled the synthesis of a vast array of functionalized aromatic compounds, including those based on the triphenylene core, with precise control over their structure and properties.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGPBYGXGRDFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583088 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888041-37-0 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 2,7 Dibromotriphenylene

Synthetic Routes to 2,7-Dibromotriphenylene

The synthesis of this compound has been approached through various methods, often involving the construction of the triphenylene (B110318) core followed by bromination or the use of pre-brominated starting materials.

One common strategy involves the oxidative cyclization of appropriately substituted precursors. For instance, the synthesis can be achieved through the FeCl3-mediated oxidative closure of terphenyl derivatives. uea.ac.uk Another approach involves the Suzuki-Miyaura coupling of a dibrominated benzene (B151609) derivative with a boronic acid to form a key intermediate, which is then subjected to an intramolecular cyclization. uea.ac.uk

A modified synthetic strategy has been developed to allow for late-stage interchange of substituents, which involves the synthesis of a tetramethoxytriphenylene derivative that is subsequently brominated at the 2,7-positions. uea.ac.uk This method provides a more flexible route to various functionalized this compound derivatives.

Precursors to this compound

Spectroscopic and Crystallographic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure. The 1H NMR spectrum of a related tetramethoxytriphenylene derivative showed characteristic signals in the aromatic region, confirming the triphenylene core structure. uea.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) are often employed for this purpose. uea.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

Chemical Reactivity and Functionalization of 2,7 Dibromotriphenylene

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing more complex triphenylene-based structures from 2,7-dibromotriphenylene. For example, it has been used to couple ferrocene (B1249389) boronic acid to a dibromotriphenylene derivative to create a ferrocene-triphenylene-ferrocene triad. uea.ac.uk The reaction is also employed to synthesize triphenylene-based trimers for applications in discotic liquid crystals. rsc.org

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction has been utilized to introduce acetylene (B1199291) units onto the triphenylene core, starting from dibromotriphenylene derivatives. uea.ac.ukuea.ac.uk These alkynyl-functionalized triphenylenes can serve as precursors for creating larger, conjugated systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a powerful tool for introducing nitrogen-containing functional groups onto the 2,7-positions of the triphenylene scaffold, which can significantly alter the electronic properties and intermolecular interactions of the resulting materials.

Other Functionalization Reactions

Cyanation Reactions

Cyanation involves the introduction of a cyano (-CN) group, which is a strong electron-withdrawing group. This can be achieved through various methods, including palladium-catalyzed cyanation of aryl halides. google.com The introduction of cyano groups at the 2,7-positions of triphenylene can dramatically influence its electronic properties, making it a more electron-deficient core.

Synthesis of Discotic Liquid Crystals

This compound and its derivatives are key precursors in the synthesis of discotic liquid crystals. uea.ac.ukrsc.org The rigid, planar triphenylene core promotes the formation of columnar mesophases, where the molecules stack on top of each other to form one-dimensional conducting pathways. psu.edu By attaching flexible alkyl chains to the triphenylene core via the bromine positions, the self-assembly behavior can be precisely controlled, leading to the formation of stable liquid crystalline phases over a wide temperature range. uea.ac.ukbeilstein-journals.org For instance, a 2,7-dibromotetramethoxytriphenylene was found to exhibit a columnar hexagonal mesophase. uea.ac.uk

Applications of 2,7 Dibromotriphenylene in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Triphenylene-based materials are promising candidates for use in OLEDs due to their high charge carrier mobility and tunable emission properties. By functionalizing the 2,7-positions of the triphenylene (B110318) core, the emission color and efficiency of the resulting materials can be precisely controlled. The rigid triphenylene core provides thermal stability, which is crucial for the long-term performance of OLED devices.

Organic Field-Effect Transistors (OFETs)

The ability of triphenylene derivatives to self-assemble into ordered columnar structures makes them highly suitable for use as the active layer in OFETs. researchgate.net The π-π stacking of the triphenylene cores provides efficient pathways for charge transport. Functionalization at the 2,7-positions can be used to optimize the molecular packing and enhance the charge carrier mobility of the material, leading to improved transistor performance. researchgate.net

On-Surface Polymerization and 2D Material Fabrication

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, triphenylene-based materials can function as either electron donors or acceptors, depending on the nature of the substituents. The broad absorption spectrum and good charge transport properties of triphenylene derivatives are advantageous for efficient light harvesting and charge separation in OPV devices. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through functionalization at the 2,7-positions is critical for optimizing the performance of OPVs.

Sensors

The electronic properties of triphenylene-based materials can be sensitive to the presence of certain analytes, making them suitable for use in chemical sensors. acs.org For example, triphenylene-based conductive metal-organic frameworks (MOFs) have been explored for chemical sensing applications. acs.org The porosity and high surface area of these materials, combined with the electronic properties of the triphenylene units, allow for the selective detection of various chemical species.

Comparative Analysis with Other Dibrominated Triphenylene Isomers

Synthesis and Properties of 2,6-Dibromotriphenylene and 2,3-Dibromotriphenylene

The synthesis of other dibromotriphenylene isomers, such as the 2,6- and 2,3-isomers, often follows similar synthetic strategies to that of the 2,7-isomer, involving bromination of a pre-formed triphenylene core or the use of specifically substituted precursors. For instance, treatment of 2,3-bis(hexyloxy)triphenylene with bromine leads to substitution at the 3,6-positions. uea.ac.uk

The properties of these isomers can differ significantly. For example, a 3,6-dibromotriphenylene derivative was prepared to demonstrate an alternative synthetic strategy, and its properties were compared with the 2,7-isomer. uea.ac.uk The different substitution patterns can lead to variations in molecular symmetry, dipole moment, and solid-state packing, which in turn affect their electronic and liquid crystalline properties.

Impact of Isomerism on Material Properties

The isomeric substitution pattern has a profound impact on the resulting material properties. For example, the symmetry of the molecule influences its ability to pack efficiently in the solid state, which is critical for charge transport in organic electronic devices. The different electronic communication pathways between substituents in various isomers can also lead to distinct optical and electronic properties. Computational studies can predict the properties of different isomers, aiding in the rational design of materials with desired characteristics. lookchem.com

Future Outlook and Research Directions

Novel Synthetic Methodologies

The development of more efficient and versatile synthetic methods for the preparation of functionalized triphenylenes is a key area of ongoing research. This includes the exploration of new catalytic systems for cross-coupling reactions and the development of novel strategies for constructing the triphenylene (B110318) core with precise control over the substitution pattern.

Advanced Functional Materials

Future research will likely focus on the design and synthesis of more complex triphenylene-based architectures, such as dendrimers, polymers, and covalent organic frameworks (COFs). acs.org These materials could exhibit unique properties and find applications in areas such as energy storage, catalysis, and porous materials. For instance, triphenylene-based COFs are being investigated for their potential in hydrogen storage applications. acs.org

Emerging Applications

The unique properties of triphenylene-based materials are expected to lead to their use in a variety of emerging technologies. These may include applications in spintronics, where the spin of electrons is utilized in addition to their charge, and in the development of advanced sensors with high sensitivity and selectivity. mit.edu The exploration of triphenylene derivatives in areas such as molecular magnetism and quantum materials also presents exciting future research directions. mit.edu

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,7-dibromotriphenylene, and how do reaction conditions influence yield and purity?

- Answer : The most common method involves bromination of triphenylene derivatives using brominating agents like or (N-bromosuccinimide) under controlled temperatures (60–80°C). Solvent choice (e.g., or ) and stoichiometry are critical for regioselectivity at the 2,7-positions. For example, excess bromine may lead to over-bromination, reducing yield. Post-synthesis purification via column chromatography (silica gel, hexane/DCM eluent) or recrystallization (ethanol/water) is essential to achieve >95% purity. Characterization via NMR and mass spectrometry confirms structural integrity .

Q. How is this compound characterized to confirm its electronic and structural properties?

- Answer : Key techniques include:

- Spectroscopy : UV-Vis (absorption maxima ~300–350 nm) and fluorescence spectroscopy to assess optical bandgap.

- Morphology : XRD or TEM for crystallinity analysis.

- Electrochemical : Cyclic voltammetry (HOMO/LUMO levels via oxidation/reduction potentials).

- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) to confirm molecular weight (, MW: 370.98 g/mol) .

Q. What are the typical applications of this compound in materials science?

- Answer : It serves as a precursor for synthesizing graphene nanoribbons (GNRs) via bottom-up approaches. The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki or Yamamoto couplings) to build extended π-conjugated systems for optoelectronic devices. It is also used in organic semiconductors and as a building block for liquid crystals in photonics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bandgap values for this compound-derived GNRs?

- Answer : Discrepancies arise from measurement techniques:

| Method | Bandgap (eV) | Reference |

|---|---|---|

| STS (Au substrate) | 2.0 | |

| HREELS | 2.8 | |

| UPS/IPES | 1.3 | |

| GW approximation | 3.5 |

- Resolution : Cross-validate using multiple techniques (e.g., combine STS with optical spectroscopy) and account for substrate effects. Theoretical models should incorporate edge states and defects .

Q. What strategies optimize the electronic structure of this compound-derived materials for solar cell applications?

- Answer : Modify the core structure via:

- Side-chain engineering : Introduce electron-donating/withdrawing groups (e.g., -OCH, -CN) to tune HOMO/LUMO alignment.

- Heteroatom doping : Replace carbon with nitrogen or sulfur to enhance charge transport.

- Blending : Combine with high-electron-affinity acceptors (e.g., ) in bulk-heterojunction architectures for efficient exciton dissociation .

Q. How can experimental design address challenges in synthesizing defect-free GNRs from this compound?

- Answer : Use a stepwise approach:

Precursor purification : Ensure >98% purity via HPLC.

Surface-mediated synthesis : Conduct reactions on inert substrates (e.g., Au(111)) to minimize side reactions.

In situ characterization : Employ STM or AFM to monitor growth kinetics and defect formation.

- Hypothesis testing : Compare defect density under varying temperatures and catalysts (e.g., Pd vs. Cu) .

Methodological Guidance

Q. How to formulate a research question on this compound’s reactivity in cross-coupling reactions?

- Answer : Apply the FINER framework :

- Feasible : Use DFT calculations to predict reaction pathways.

- Novel : Explore understudied catalysts (e.g., Ni-based).

- Relevant : Link to scalable synthesis of GNRs for flexible electronics.

- Example: "How does Ni-catalyzed Yamamoto coupling improve regioselectivity in this compound polymerization compared to Pd?" .

Q. What statistical methods are appropriate for analyzing contradictory data in bandgap measurements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.